molecular formula C13H17NO6 B14340683 Anesthesine succinate CAS No. 107948-46-9

Anesthesine succinate

Cat. No.: B14340683
CAS No.: 107948-46-9
M. Wt: 283.28 g/mol
InChI Key: IHRUVFYTMKEQQU-UHFFFAOYSA-N
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Description

Anesthesine succinate is a compound used primarily in the field of anesthesia. It is known for its ability to induce a reversible state of unconsciousness, making it a crucial component in various medical procedures. This compound is part of the broader class of anesthetic agents that act on the nervous system to inhibit pain sensation and induce muscle relaxation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anesthesine succinate typically involves the esterification of succinic acid with an appropriate alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the esterification process is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for medical use.

Chemical Reactions Analysis

Types of Reactions: Anesthesine succinate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Anesthesine succinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving the nervous system and pain pathways.

    Medicine: Utilized as an anesthetic agent in surgical procedures and pain management.

    Industry: Applied in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of anesthesine succinate involves its interaction with the nervous system. It binds to specific receptors on nerve cells, inhibiting the transmission of pain signals. This results in a reversible state of unconsciousness and muscle relaxation. The molecular targets include sodium ion channels on nerve membranes, which are blocked by the compound, preventing the generation and conduction of nerve impulses.

Comparison with Similar Compounds

    Lidocaine: Another local anesthetic used for similar purposes.

    Bupivacaine: Known for its longer duration of action compared to other anesthetics.

    Procaine: Commonly used in dental procedures.

Comparison: Anesthesine succinate is unique in its specific binding affinity and rapid onset of action. Compared to lidocaine and bupivacaine, it has a shorter duration of action but provides a quicker onset of anesthesia. This makes it particularly useful in procedures requiring rapid induction and short-term anesthesia.

Properties

CAS No.

107948-46-9

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

butanedioic acid;ethyl 4-aminobenzoate

InChI

InChI=1S/C9H11NO2.C4H6O4/c1-2-12-9(11)7-3-5-8(10)6-4-7;5-3(6)1-2-4(7)8/h3-6H,2,10H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

IHRUVFYTMKEQQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N.C(CC(=O)O)C(=O)O

Origin of Product

United States

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